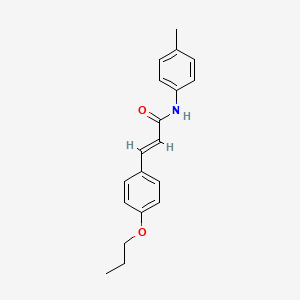![molecular formula C20H18N4OS B2412553 N-(2-(2-(m-Tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamid CAS No. 894041-80-6](/img/structure/B2412553.png)
N-(2-(2-(m-Tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound that belongs to the class of thiazolothiazoles. This compound has gained attention due to its potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a thiazolo[3,2-b][1,2,4]triazole ring system, which is known for its stability and unique electronic properties.
Wissenschaftliche Forschungsanwendungen
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide has several scientific research applications:
Wirkmechanismus
Target of Action
Similar compounds with a thiazolo[3,2-b][1,2,4]triazole scaffold have been reported to exhibit potent analgesic and anti-inflammatory activities . These compounds non-selectively inhibit the two cyclooxygenase (COX1 and COX2) isoforms , which play a crucial role in the inflammatory response.
Mode of Action
Based on the activities of similar compounds, it can be inferred that it may inhibit the cox1 and cox2 enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The inhibition of COX enzymes leads to a decrease in the production of prostaglandins. This results in reduced inflammation and pain. Moreover, some thiazolo-triazole derivatives have been reported to exhibit anti-oxidative activity , which could further contribute to their anti-inflammatory effects.
Result of Action
The inhibition of COX enzymes and the potential anti-oxidative activity of this compound could result in potent analgesic and anti-inflammatory effects . This could make it a promising candidate for the treatment of conditions associated with pain and inflammation.
Biochemische Analyse
Cellular Effects
Related thiazolo[3,2-b][1,2,4]triazoles have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide typically involves the following steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Ring: This step involves the cyclization of a thioamide with an appropriate precursor, such as a dichloroethylamide, in the presence of an oxidizing agent like potassium ferricyanide.
N-Methylation and Condensation: The intermediate product is then subjected to N-methylation and condensation with aldehydes to form the desired thiazolo[3,2-b][1,2,4]triazole ring system.
Coupling with Benzamide: The final step involves coupling the thiazolo[3,2-b][1,2,4]triazole derivative with benzamide under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-d]thiazoles: These compounds share a similar ring structure and are known for their stability and electronic properties.
Indole Derivatives: Compounds like indole and its derivatives have similar biological activities and are used in various therapeutic applications.
Uniqueness
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is unique due to its specific ring structure and the presence of both thiazole and triazole moieties. This combination imparts unique electronic and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-14-6-5-9-16(12-14)18-22-20-24(23-18)17(13-26-20)10-11-21-19(25)15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKQEFQNYBMQRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2412472.png)
![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2412473.png)

![1-(2,4-difluorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2412477.png)
![1-Methyl-6-oxo-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B2412481.png)
![4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2412482.png)

![(3As,7aS)-2-(3-azidopropanoyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B2412485.png)


![2-[(3S,3As,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-yl]acetic acid](/img/structure/B2412488.png)
![3-(2-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2412489.png)
![2-(7-Methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2412492.png)

